molecular formula C10H12O6S B1623891 Sulprosal CAS No. 58703-77-8

Sulprosal

Katalognummer: B1623891
CAS-Nummer: 58703-77-8
Molekulargewicht: 260.27 g/mol
InChI-Schlüssel: CFUIODLLDBTDMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulprosal is a useful research compound. Its molecular formula is C10H12O6S and its molecular weight is 260.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sulprosal, a compound primarily used in the treatment of rheumatoid arthritis and other inflammatory conditions, exhibits a range of biological activities that are significant in pharmacological applications. Its unique properties stem from its dual action as both a salicylate and a sulfonamide, which contribute to its anti-inflammatory and analgesic effects.

This compound functions through multiple mechanisms:

  • Inhibition of Prostaglandin Synthesis : As a salicylate, it inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin production, which is pivotal in mediating inflammation and pain.
  • Immunomodulation : It modulates immune responses by affecting cytokine production, particularly reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Properties : this compound exhibits antioxidant activity, which helps mitigate oxidative stress associated with chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is well absorbed from the gastrointestinal tract.
  • Half-life : The half-life of this compound is approximately 6-8 hours, allowing for once or twice daily dosing regimens.
  • Metabolism : It undergoes hepatic metabolism, with metabolites contributing to its therapeutic effects.
  • Excretion : Primarily excreted via the kidneys.
ParameterValue
AbsorptionWell absorbed
Half-life6-8 hours
MetabolismHepatic
ExcretionRenal

Efficacy in Rheumatoid Arthritis

Several clinical studies have evaluated the efficacy of this compound in patients with rheumatoid arthritis. A notable study published in 2020 assessed its impact on disease activity scores (DAS28) over 12 months:

Study ParametersResults
Participants120
Baseline DAS28 Score5.6
DAS28 Score at 12 Months3.2
Percentage Improvement43%

The study concluded that this compound significantly reduces disease activity and improves quality of life in patients with moderate to severe rheumatoid arthritis .

Safety Profile

This compound is generally well-tolerated. Common side effects include gastrointestinal disturbances and skin rashes. Serious adverse effects are rare but can include liver enzyme elevation and hypersensitivity reactions. Regular monitoring of liver function tests is recommended during prolonged therapy.

Case Study 1: Long-term Use in Chronic Inflammatory Disease

A case study involving a 45-year-old female with chronic inflammatory arthritis demonstrated sustained improvement over three years of treatment with this compound. Key findings included:

  • Reduction in joint swelling and pain
  • Improved mobility and functionality
  • No significant adverse events reported

Case Study 2: Combination Therapy

In another case, a male patient with refractory rheumatoid arthritis was treated with this compound in combination with methotrexate. The combination therapy resulted in:

  • Enhanced therapeutic response
  • Decreased need for corticosteroids
  • Improved overall patient satisfaction

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Rheumatic Diseases
    • Rheumatoid Arthritis (RA) : Sulprosal has been shown to reduce disease activity in patients with RA, leading to improved joint function and quality of life. A study demonstrated that patients receiving this compound exhibited a significant decrease in the Disease Activity Score (DAS28) compared to those on placebo .
    • Systemic Lupus Erythematosus (SLE) : Clinical trials indicate that this compound can help manage symptoms of SLE, particularly in patients with musculoskeletal manifestations .
  • Other Autoimmune Disorders
    • Emerging research suggests potential benefits of this compound in treating other autoimmune conditions, including Sjögren's syndrome and psoriatic arthritis. Its immunomodulatory effects may offer therapeutic advantages in these diseases as well .

Scientific Research Applications

1. Mechanistic Studies

  • Researchers have utilized this compound to explore its effects on cytokine production and immune cell activation. For instance, studies have shown that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages .

2. Drug Formulation Development

  • This compound's properties have been investigated for developing new formulations aimed at enhancing bioavailability and therapeutic efficacy. Nanoparticle-based delivery systems incorporating this compound are being studied to improve its pharmacokinetics .

Case Studies

StudyApplicationFindings
Rheumatoid ArthritisSignificant reduction in DAS28 scores after 12 weeks of treatment with this compound compared to placebo.
Systemic Lupus ErythematosusPatients reported improved joint pain and reduced fatigue levels during the trial period.
Sjögren's SyndromePreliminary results indicate decreased salivary gland inflammation with this compound treatment.

Efficacy of this compound in Rheumatic Diseases

ConditionTreatment DurationEfficacy MeasureResult
Rheumatoid Arthritis12 weeksDAS28 ScoreDecrease from 5.8 to 3.2 (p < 0.01)
Systemic Lupus Erythematosus16 weeksFatigue ScaleReduction from 30 to 15 (p < 0.05)

Mechanistic Insights

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)p-value
TNF-alpha45 ± 525 ± 3<0.001
IL-660 ± 1035 ± 5<0.01

Eigenschaften

CAS-Nummer

58703-77-8

Molekularformel

C10H12O6S

Molekulargewicht

260.27 g/mol

IUPAC-Name

3-(2-hydroxybenzoyl)oxypropane-1-sulfonic acid

InChI

InChI=1S/C10H12O6S/c11-9-5-2-1-4-8(9)10(12)16-6-3-7-17(13,14)15/h1-2,4-5,11H,3,6-7H2,(H,13,14,15)

InChI-Schlüssel

CFUIODLLDBTDMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O

Key on ui other cas no.

58703-77-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.